molecular formula C8H15N3 B1431744 2-(1,4-Dimethylpiperazin-2-yl)acetonitrile CAS No. 1423032-38-5

2-(1,4-Dimethylpiperazin-2-yl)acetonitrile

Cat. No. B1431744
CAS RN: 1423032-38-5
M. Wt: 153.22 g/mol
InChI Key: RCNVUOMIKSCKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Dimethylpiperazin-2-yl)acetonitrile is an organic compound with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . It is widely used in various fields of research and industry.


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(1,4-Dimethylpiperazin-2-yl)acetonitrile, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of 2-(1,4-Dimethylpiperazin-2-yl)acetonitrile consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, and an acetonitrile group attached to it .

Scientific Research Applications

Pharmaceutical Development

2-(1,4-Dimethylpiperazin-2-yl)acetonitrile: is a compound that can be used as an intermediate in the synthesis of various pharmaceutical drugs. Piperazine structures are a common feature in many clinically used pharmaceuticals due to their ability to interact with biological targets. For example, piperazine derivatives are found in drugs such as the antibiotic ciprofloxacin and the erectile dysfunction drug sildenafil . The introduction of the dimethylpiperazine moiety can enhance the biological activity and physicochemical characteristics of these compounds.

Antiviral Research

Lastly, piperazine derivatives have shown promise in antiviral research. For instance, compounds containing the dimethylpiperazine group have been investigated as potent inhibitors of viruses like the Venezuelan Equine Encephalitis Virus . This suggests that 2-(1,4-Dimethylpiperazin-2-yl)acetonitrile could be a valuable scaffold for developing new antiviral agents.

properties

IUPAC Name

2-(1,4-dimethylpiperazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-10-5-6-11(2)8(7-10)3-4-9/h8H,3,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNVUOMIKSCKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Dimethylpiperazin-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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